molecular formula C13H8Cl2N2OS B2675750 4-[5-(2,4-Dichlorophenyl)furan-2-yl]-1,3-thiazol-2-amine CAS No. 338785-87-8

4-[5-(2,4-Dichlorophenyl)furan-2-yl]-1,3-thiazol-2-amine

Cat. No.: B2675750
CAS No.: 338785-87-8
M. Wt: 311.18
InChI Key: JELLAUSDLWGGKW-UHFFFAOYSA-N
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Description

The compound 4-[5-(2,4-Dichlorophenyl)furan-2-yl]-1,3-thiazol-2-amine features a thiazole core substituted at position 4 with a furan ring, which is further modified at position 5 by a 2,4-dichlorophenyl group.

Properties

IUPAC Name

4-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2OS/c14-7-1-2-8(9(15)5-7)11-3-4-12(18-11)10-6-19-13(16)17-10/h1-6H,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELLAUSDLWGGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(2,4-Dichlorophenyl)furan-2-yl]-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of 5-(2,4-dichlorophenyl)furan-2-carboxylic acid, which is then converted into the corresponding acid chloride. This intermediate undergoes cyclization with thioamide to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Key parameters such as temperature, pressure, and reaction time are meticulously controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[5-(2,4-Dichlorophenyl)furan-2-yl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furan-2,5-dicarboxylic acid, while nucleophilic substitution can introduce various functional groups into the 2,4-dichlorophenyl moiety .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains and fungi. A study demonstrated that thiazole derivatives, including those similar to 4-[5-(2,4-Dichlorophenyl)furan-2-yl]-1,3-thiazol-2-amine, showed promising activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameActivity AgainstReference
Thiazole AE. coli
Thiazole BS. aureus
Thiazole CC. albicans

Anticancer Potential

The anticancer properties of thiazole derivatives have been a focal point in recent studies. The mechanism of action often involves the inhibition of cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. For instance, compounds structurally related to 4-[5-(2,4-Dichlorophenyl)furan-2-yl]-1,3-thiazol-2-amine have shown effectiveness against human breast adenocarcinoma cell lines .

Case Study: Anticancer Screening

In a comparative study, several thiazole derivatives were tested for their cytotoxic effects on MCF7 (breast cancer) cells using the Sulforhodamine B assay. The results indicated that specific derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

Table 2: Anticancer Activity of Thiazole Derivatives

Compound NameIC50 (µM)Cell Line TestedReference
Thiazole D5.0MCF7
Thiazole E10.0MCF7
Thiazole F15.0HeLa

Mechanistic Insights

The biological activities of 4-[5-(2,4-Dichlorophenyl)furan-2-yl]-1,3-thiazol-2-amine can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Many thiazoles act as inhibitors of key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Receptor Binding : The compound may bind to specific receptors that trigger apoptotic pathways in cancer cells.

Mechanism of Action

The mechanism of action of 4-[5-(2,4-Dichlorophenyl)furan-2-yl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit the activity of specific kinases involved in cancer cell proliferation . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Core Structural Variations

The following table highlights key structural differences and similarities between the target compound and related derivatives:

Compound Name Core Structure Substituents Key Features
Target Compound Thiazole + Furan 2,4-Dichlorophenyl on furan (C5 position) Unique furan-thiazole hybrid
N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine Thiazole 2,4-Dichlorophenyl on thiazole (N-linked) Simpler structure, no fused rings
4-(2,4-Dichlorophenyl)-N-(2,6-dichlorophenyl)-1,3-thiazol-2-amine Thiazole Dichlorophenyl groups on thiazole (C4 and N-linked) Enhanced halogenation for increased lipophilicity
5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine Thiazole Chloro-fluorobenzyl at C5 Fluorine substitution for metabolic stability
N-[(Z)-[5-(2,3-Dichlorophenyl)furan-2-yl]methylideneamino]pyridine-4-carboxamide Pyridine + Furan 2,3-Dichlorophenyl on furan Pyridine-carboxamide scaffold with furan

Structural and Electronic Properties

  • Planarity and Conformation :

    • Crystallographic studies on N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine reveal planar thiazole rings, with dichlorophenyl groups oriented perpendicularly, influencing packing and solubility .
    • The furan moiety in the target compound may introduce torsional strain, reducing planarity compared to purely phenyl-substituted analogs .

Q & A

Q. What are the optimal synthetic routes for 4-[5-(2,4-Dichlorophenyl)furan-2-yl]-1,3-thiazol-2-amine, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of thiosemicarbazide derivatives with appropriate carbonyl-containing intermediates. For example, POCl₃-mediated cyclization under reflux (90°C, 3 hours) is a common method for thiazole/thiadiazole derivatives, as demonstrated in analogous compounds . Key optimization parameters include:

  • Catalyst concentration : Excess POCl₃ (3 mol) ensures complete cyclization.
  • Temperature control : Maintaining reflux conditions prevents side reactions.
  • Purification : Adjusting pH to 8–9 with ammonia precipitates the product, followed by recrystallization in DMSO/water (2:1) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Single-crystal X-ray diffraction (XRD) : Determines molecular geometry and intermolecular interactions. For example, mean C–C bond lengths of 0.006 Å and R factors < 0.07 ensure structural accuracy .
  • NMR/FT-IR : Confirm functional groups (e.g., NH₂ in thiazole) and aromatic substitution patterns.
  • Thermogravimetric analysis (TGA) : Assess thermal stability, though experimental protocols for similar compounds suggest decomposition thresholds above 200°C .

Q. How can solubility and stability be evaluated for in vitro assays?

  • Solubility profiling : Test polar (DMSO, water) and nonpolar solvents (chloroform) using UV-Vis spectroscopy.
  • Stability studies : Monitor hydrolytic degradation via HPLC under varying pH (e.g., pH 2–9) and temperatures (25–37°C) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and reactivity?

DFT calculations (e.g., B3LYP/6-31G* basis set) predict electron density distribution, HOMO-LUMO gaps, and electrophilic/nucleophilic sites. For example, the dichlorophenyl group likely enhances electron-withdrawing effects, influencing reactivity at the thiazole NH₂ group .

Q. What methodologies validate bioactivity, such as antimicrobial or anticancer potential?

  • Cytotoxicity assays : Use MTT/XTT protocols on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Enzyme inhibition studies : Target kinases or proteases via fluorescence-based assays, comparing inhibition constants (Kᵢ) with known inhibitors .

Q. How should contradictory data in spectroscopic vs. crystallographic results be resolved?

  • Statistical validation : Apply multivariate analysis (e.g., PCA) to identify outliers.
  • Replication : Repeat synthesis and characterization under controlled conditions to isolate experimental variability .

Q. What experimental designs are suitable for studying degradation pathways?

  • Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B guidelines), and oxidative stress (H₂O₂).
  • LC-MS/MS analysis : Identify degradation products using high-resolution mass spectrometry and propose fragmentation pathways .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Analog synthesis : Modify substituents (e.g., replace Cl with F or CH₃) and compare bioactivity.
  • QSAR modeling : Use descriptors like logP, polar surface area, and dipole moments to correlate structural features with activity .

Q. What crystallographic parameters indicate potential intermolecular interactions?

  • Hydrogen bonding : Analyze NH···N/S interactions in XRD data (e.g., bond distances ~2.8–3.0 Å).
  • π-π stacking : Measure interplanar distances between aromatic rings (typically 3.5–4.0 Å) .

Q. How can synthetic intermediates act as synthons for derivatives?

The thiazole-2-amine core serves as a scaffold for Schiff base formation (e.g., condensation with aldehydes) or alkylation, as shown in related N-(aryl)thiazole derivatives .

Methodological Best Practices

  • Data reporting : Follow IUPAC guidelines for thermophysical properties and reproducibility .
  • Experimental design : Use randomized block designs with split-plot arrangements to control variables (e.g., temperature, catalyst) .
  • Crystallography : Ensure data-to-parameter ratios > 14.0 and R factors < 0.07 for reliable structural conclusions .

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